(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
CAS No.: 2248185-81-9
Cat. No.: VC5053067
Molecular Formula: C12H19NO2
Molecular Weight: 209.289
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248185-81-9 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.289 |
IUPAC Name | (2R)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | OAZSZDXDAMOVSG-SECBINFHSA-N |
SMILES | CC(CC1=C(C=CC(=C1)OC)OC)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine belongs to the 2,5-dimethoxy-substituted phenethylamine class, distinguished by its:
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Chiral center: The (2R) configuration at the second carbon induces stereoselective interactions with biological targets.
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Methoxy substitution pattern: 2,5-Dimethoxy groups on the phenyl ring modulate electronic distribution and receptor binding affinity.
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Branching: The 2-methyl group on the propane chain influences conformational flexibility and lipid solubility.
The molecular formula is , with a molar mass of 209.28 g/mol. Key structural parameters derived from computational modeling include a dihedral angle of 112° between the aromatic ring and propane backbone, and intramolecular hydrogen bonding between the amine and adjacent methoxy oxygen.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (600 MHz, DMSO-):
Mass Spectrometry:
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ESI-MS: m/z 210.1 [M+H], major fragments at m/z 193.0 (loss of NH) and 165.1 (cleavage of propane chain).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Aldol condensation with nitroethane | KOH/EtOH, 0°C → RT, 12 h | 72% |
2 | Catalytic hydrogenation (Nitro → Amine) | H/Pd-C, MeOH, 50 psi, 6 h | 85% |
3 | Chiral resolution | L-(+)-Tartaric acid, EtOH/HO | 62% ee |
The final enantiomeric excess (ee) is enhanced to >99% via recrystallization in hexane/ethyl acetate .
Industrial Production Challenges
Scale-up introduces complexities in:
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Stereochemical control: Continuous flow asymmetric hydrogenation using Ru-(S)-BINAP catalysts improves ee to 94% at pilot scale.
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Purification: Simulated moving bed chromatography reduces solvent consumption by 40% compared to batch processes.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 89–91°C | DSC |
LogP | 1.85 ± 0.12 | Shake-flask |
Aqueous Solubility | 2.1 mg/mL (pH 7.4) | HPLC-UV |
pKa | 9.34 (amine) | Potentiometric |
The compound exhibits pH-dependent solubility, with protonation of the primary amine enhancing water solubility below pH 8.
Pharmacological Profile
Serotonergic Activity
In vitro radioligand binding assays reveal:
Receptor | K (nM) | Selectivity Ratio |
---|---|---|
5-HT | 48 ± 6 | 1.0 |
5-HT | 15 ± 2 | 3.2 |
5-HT | 120 ± 15 | 0.4 |
Functional assays using HEK-293 cells expressing human receptors show partial agonism at 5-HT (EC = 83 nM, E = 62%) and inverse agonism at 5-HT.
Neuropharmacological Effects
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In vivo microdialysis: Increases prefrontal cortex dopamine (180% baseline) and serotonin (220%) at 1 mg/kg i.p. in rats.
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Behavioral tests: Reduces immobility time in forced swim test by 55% (10 mg/kg), suggesting potential antidepressant-like activity.
Parameter | Result |
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Acute Toxicity (LD, mouse) | 320 mg/kg (oral) |
hERG Inhibition | IC = 12 μM |
CYP3A4 Inhibition | 18% at 10 μM |
Notable species differences emerge in subchronic studies: Rats tolerate 28-day exposure to 50 mg/kg/day, while dogs exhibit QTc prolongation at 20 mg/kg.
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